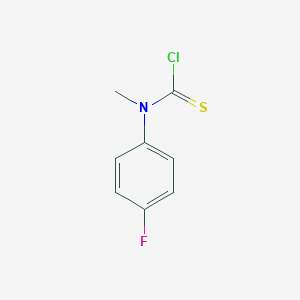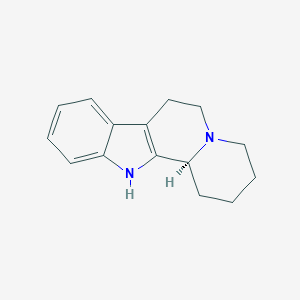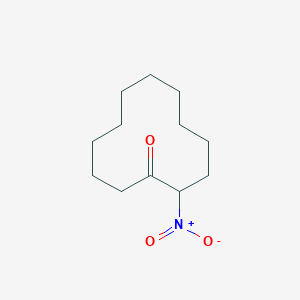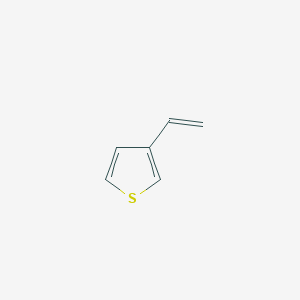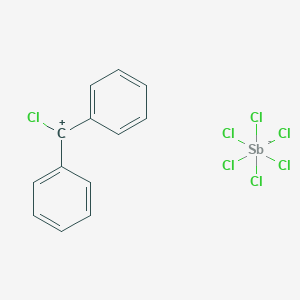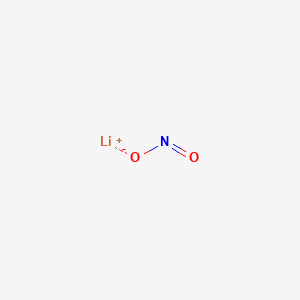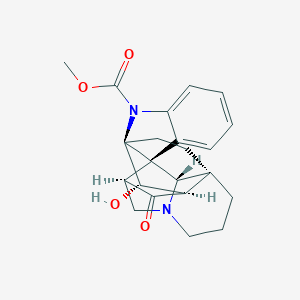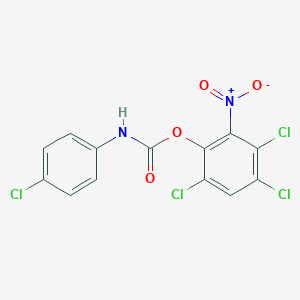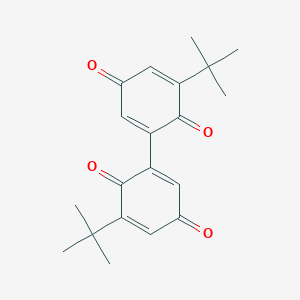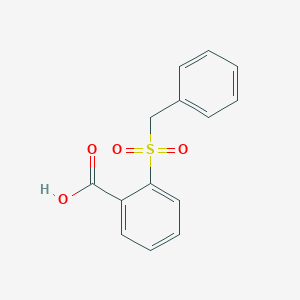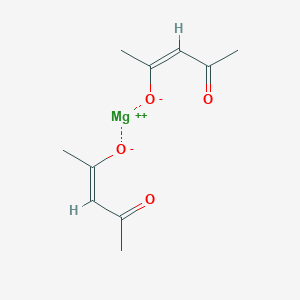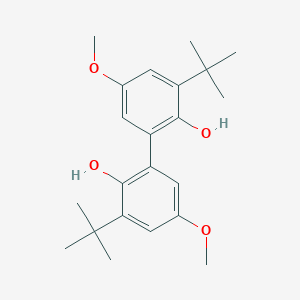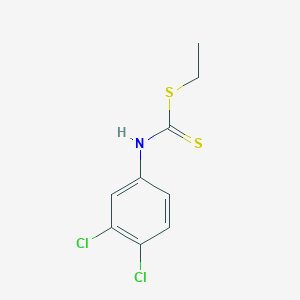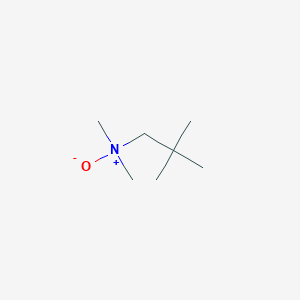
N,N,2,2-tetramethylpropan-1-amine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,2,2-tetramethylpropan-1-amine oxide (also known as TMAO) is a highly polar compound that is commonly used as a cryoprotectant, protein stabilizer, and osmolyte. It is a tertiary amine oxide that has been extensively studied for its ability to protect proteins and other biomolecules from denaturation and aggregation under various stress conditions.
Aplicaciones Científicas De Investigación
TMAO has a wide range of scientific research applications. It is commonly used as a cryoprotectant in the preservation of cells, tissues, and organs. TMAO has been shown to protect proteins and other biomolecules from denaturation and aggregation during freeze-thaw cycles and other stress conditions.
TMAO is also used as a protein stabilizer in various biochemical and biophysical studies. It has been shown to stabilize proteins against thermal denaturation, chemical denaturation, and aggregation. TMAO has also been used as an osmolyte to study the effects of osmotic stress on cells and biomolecules.
Mecanismo De Acción
The mechanism of action of TMAO is not fully understood. It is believed to stabilize proteins and other biomolecules by forming hydrogen bonds and other electrostatic interactions with the solvent and the biomolecule. TMAO has been shown to reduce the exposure of hydrophobic residues on the surface of proteins, which can prevent aggregation and denaturation.
Efectos Bioquímicos Y Fisiológicos
TMAO has been shown to have a variety of biochemical and physiological effects. It has been shown to protect cells and tissues from oxidative stress and other forms of stress. TMAO has also been shown to have anti-inflammatory and anti-apoptotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TMAO in lab experiments is its ability to protect proteins and other biomolecules from denaturation and aggregation. This can be particularly useful in studies that involve the manipulation of proteins or other biomolecules under stress conditions.
However, TMAO can also have limitations in lab experiments. It can interfere with some biochemical assays and can also affect the activity of some enzymes. TMAO can also be toxic to cells and tissues at high concentrations.
Direcciones Futuras
There are many future directions for the study of TMAO. One area of research is the development of new cryoprotectants and protein stabilizers that are based on the structure and properties of TMAO. Another area of research is the study of the effects of TMAO on cellular signaling pathways and gene expression.
Conclusion
In conclusion, TMAO is a highly polar compound that has many scientific research applications. It is commonly used as a cryoprotectant, protein stabilizer, and osmolyte. TMAO has been shown to protect proteins and other biomolecules from denaturation and aggregation under various stress conditions. It has a variety of biochemical and physiological effects and has both advantages and limitations for lab experiments. There are many future directions for the study of TMAO, including the development of new cryoprotectants and protein stabilizers and the study of its effects on cellular signaling pathways and gene expression.
Métodos De Síntesis
TMAO can be synthesized by the oxidation of trimethylamine (TMA) using hydrogen peroxide or other oxidizing agents. The reaction is typically carried out in the presence of a catalyst such as molybdenum or tungsten. The yield of TMAO can be improved by using a solvent such as acetic acid or acetonitrile.
Propiedades
Número CAS |
13993-87-8 |
|---|---|
Nombre del producto |
N,N,2,2-tetramethylpropan-1-amine oxide |
Fórmula molecular |
C7H17NO |
Peso molecular |
131.22 g/mol |
Nombre IUPAC |
N,N,2,2-tetramethylpropan-1-amine oxide |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)6-8(4,5)9/h6H2,1-5H3 |
Clave InChI |
NVQUYMSKHLFZET-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C[N+](C)(C)[O-] |
SMILES canónico |
CC(C)(C)C[N+](C)(C)[O-] |
Sinónimos |
N,N,2,2-Tetramethyl-1-propanamineN-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



